molecular formula C24H22N2O4S B11520904 5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium

5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium

Cat. No.: B11520904
M. Wt: 434.5 g/mol
InChI Key: JNVLGWGAWCKESX-UHFFFAOYSA-N
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Description

5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazolium core with phenyl and sulfonatopropyl substituents, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium typically involves multi-step organic reactionsThe final step involves the formation of the benzoxazolium ion by reacting with phenylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and stability. Its sulfonatopropyl group enhances its solubility in aqueous media, making it more versatile for various applications compared to similar compounds .

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[2-[(E)-2-anilinoethenyl]-5-phenyl-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C24H22N2O4S/c27-31(28,29)17-7-16-26-22-18-20(19-8-3-1-4-9-19)12-13-23(22)30-24(26)14-15-25-21-10-5-2-6-11-21/h1-6,8-15,18H,7,16-17H2,(H,27,28,29)

InChI Key

JNVLGWGAWCKESX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=[N+]3CCCS(=O)(=O)[O-])/C=C/NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=[N+]3CCCS(=O)(=O)[O-])C=CNC4=CC=CC=C4

Origin of Product

United States

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